N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
This compound features a benzothiadiazole core fused with a cyclopenta[c]pyridazin-3-one moiety via a propanamide linker. The benzothiadiazole group (C₆H₃N₂S) is a heteroaromatic system known for its electron-withdrawing properties, which can enhance intermolecular interactions in medicinal chemistry contexts . The propanamide linker may facilitate hydrogen bonding, a critical feature for target engagement in biological systems.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9(21-14(22)8-10-4-2-5-11(10)18-21)16(23)17-12-6-3-7-13-15(12)20-24-19-13/h3,6-9H,2,4-5H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTXMHKZAUEXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=NSN=C21)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiadiazole intermediate, followed by its coupling with the cyclopentapyridazinone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
a. Benzo[b][1,4]oxazin-3(4H)-one Derivatives () Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c) feature a benzoxazine ring instead of benzothiadiazole. These derivatives are synthesized via caesium carbonate-mediated coupling in DMF, a method that may differ from the target compound’s synthesis due to distinct reactivity of thiadiazoles versus oxazines .
b. Pyridinyl-Oxadiazole Propanamides ()
Examples like 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylpropanamide (6a-h ) replace benzothiadiazole with oxadiazole, a five-membered heterocycle with two nitrogen atoms. Oxadiazoles are often used to improve metabolic stability, but the sulfur atom in benzothiadiazole may enhance π-π stacking interactions in hydrophobic binding pockets. The propanamide linker in both compounds suggests shared synthetic strategies, though substitution patterns on the phenyl group differ significantly .
c. Benzothiazole-Pyridazinone Propanamide () The compound N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) shares a propanamide linker and a pyridazinone moiety but substitutes benzothiadiazole with benzothiazole. Benzothiazole (C₇H₅NS) has one nitrogen atom in the heterocycle, reducing electron deficiency compared to benzothiadiazole (C₆H₃N₂S). This difference could impact solubility and reactivity in biological systems. The molecular weight (390.5 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(2,1,3-Benzothiadiazol-4-yl)-2-{3-oxo-cyclopenta[c]pyridazin-2-yl}propanamide (Target) | Benzothiadiazole + Pyridazinone | Not Provided | Not Provided | Propanamide, Cyclopentapyridazinone |
| 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) | Benzoxazine + Pyrimidine | C₂₀H₁₆N₄O₂ | ~350.37 | Oxazinone, Pyrimidine |
| 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylpropanamide (6a-h) | Oxadiazole + Pyridine | C₁₆H₁₃N₃O₂S | ~311.36 | Oxadiazole, Propanamide |
| N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) | Benzothiazole + Pyridazinone | C₂₁H₁₈N₄O₂S | 390.5 | Benzothiazole, Pyridazinone, Propanamide |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. Its molecular formula is , and its molecular weight is approximately 366.38 g/mol. The presence of the benzothiadiazole moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.38 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For example, a study on related benzimidazole derivatives showed significant inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 6.26 to 20.46 μM) . This suggests that the compound may also possess similar antitumor efficacy.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Compounds have been shown to inhibit pathways involved in tumor growth and metastasis.
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that a derivative of the compound effectively reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Synergistic Effects : In combination therapies with traditional chemotherapeutics, the compound enhanced the efficacy of treatments by overcoming drug resistance mechanisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Absorption : The compound exhibits moderate solubility in aqueous solutions.
- Distribution : It shows favorable distribution characteristics in tissues.
- Metabolism : Metabolic pathways involve cytochrome P450 enzymes.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Not fully established |
| Metabolism | CYP450 involvement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
